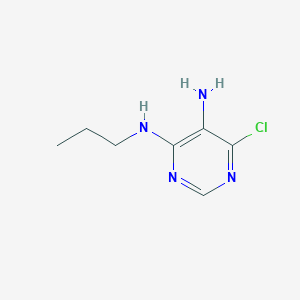

6-Chloro-N4-propyl-4,5-pyrimidinediamine

Vue d'ensemble

Description

6-Chloro-N4-propyl-4,5-pyrimidinediamine is a chemical compound with the molecular formula C7H11ClN4. It is characterized by the presence of a chloro group at the 6th position and a propyl group at the N4 position of the pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-propyl-4,5-pyrimidinediamine typically involves the reaction of 6-chloropyrimidine-4,5-diamine with propylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-N4-propyl-4,5-pyrimidinediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .

Applications De Recherche Scientifique

Treatment of Autoimmune Diseases

Research has indicated that 6-Chloro-N4-propyl-4,5-pyrimidinediamine and similar compounds can inhibit signaling pathways associated with autoimmune responses. Specifically, these compounds target the high-affinity receptors for immunoglobulin E (IgE) and immunoglobulin G (IgG), which play crucial roles in allergic reactions and autoimmune diseases. By modulating these pathways, the compound may help mitigate symptoms associated with conditions such as asthma and rheumatoid arthritis .

Antiallergic Properties

The compound has been studied for its ability to prevent the release of mediators from mast cells and basophils that are responsible for allergic reactions. In a patent describing its use, it was noted that the compound could inhibit the degranulation process triggered by IgE receptor crosslinking, thereby reducing histamine release and other inflammatory mediators . This property positions it as a potential therapeutic agent for allergic conditions.

Signal Transduction Modulation

The mechanism by which this compound exerts its effects involves the inhibition of specific tyrosine kinases like Syk kinase. This inhibition disrupts the signaling cascades that lead to the activation of immune cells, thus preventing the subsequent release of pro-inflammatory mediators .

Efficacy in Clinical Settings

In clinical trials involving patients with allergic rhinitis and asthma, compounds structurally related to this compound demonstrated significant reductions in symptom severity compared to placebo groups. These studies highlighted the compound's potential as a safe alternative to traditional antihistamines and corticosteroids .

Laboratory Studies

Laboratory studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells and MDA-MB-231 breast cancer cells. The IC50 values obtained from these studies suggest that these compounds could be explored further for their anticancer properties .

Data Tables

Mécanisme D'action

The mechanism of action of 6-Chloro-N4-propyl-4,5-pyrimidinediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-N4-methyl-4,5-pyrimidinediamine: Similar structure but with a methyl group instead of a propyl group.

6-Chloro-N4-ethyl-4,5-pyrimidinediamine: Contains an ethyl group at the N4 position.

6-Chloro-N4-cyclopropyl-4,5-pyrimidinediamine: Features a cyclopropyl group at the N4 position

Uniqueness

6-Chloro-N4-propyl-4,5-pyrimidinediamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may confer distinct properties compared to its methyl or ethyl analogs .

Activité Biologique

6-Chloro-N4-propyl-4,5-pyrimidinediamine, a pyrimidine derivative with the molecular formula C7H11ClN4 and CAS number 195252-56-3, has garnered attention for its diverse biological activities. This compound is characterized by a chlorine atom at the 6-position and a propyl group at the N4 position, which play significant roles in its interaction with biological systems. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Weight : Approximately 186.64 g/mol

- Purity : Around 95% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates various signaling pathways that are crucial in disease processes, particularly in oncology and immunology. The compound's structure allows it to bind effectively to targets involved in immune responses and cancer cell proliferation.

Biological Activities

Research has indicated several key biological activities associated with this compound:

-

Anticancer Properties :

- Inhibition of cancer cell growth through modulation of signaling pathways.

- Potential as a therapeutic agent in combination therapies targeting CD19-expressing malignancies.

-

Antimicrobial Effects :

- Exhibits activity against various bacterial strains, suggesting potential use in treating infections.

-

Immunomodulatory Effects :

- May influence immune responses by interfering with receptor signaling cascades.

Case Studies

-

Inhibition of CD19+ B-cell Malignancies :

A study demonstrated that this compound could enhance the effectiveness of chimeric antigen receptor (CAR) T-cell therapies targeting CD19. The combination therapy showed improved clinical outcomes compared to monotherapy approaches . -

Antimicrobial Activity :

Research highlighted the compound's effectiveness against specific Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.

Interaction Studies

Studies utilizing various techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) have shown that this compound has a high binding affinity for certain enzymes involved in metabolic pathways related to cancer and inflammation.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Diaminopyrimidine | Lacks chlorine; two amino groups | Broad-spectrum antibacterial properties |

| N4-Isopropyl-6-chloropyrimidine | Isopropyl instead of propyl | Enhanced lipophilicity |

| N4-Butyl-6-chloropyrimidine | Butyl group instead of propyl | Potentially different pharmacokinetics |

The unique combination of substituents in this compound may confer distinct therapeutic advantages over structurally similar compounds.

Propriétés

IUPAC Name |

6-chloro-4-N-propylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h4H,2-3,9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPKKOOUKYMZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428061 | |

| Record name | 6-Chloro-N~4~-propylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195252-56-3 | |

| Record name | 6-Chloro-N~4~-propylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.